1-[1-(7-methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione
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Overview
Description
1-[1-(7-methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione is a complex organic compound that features a benzofuran moiety, a piperidine ring, and an imidazolidine-2,4-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(7-methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione typically involves multiple steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne.
Piperidine Ring Formation: The piperidine ring is often synthesized via the hydrogenation of pyridine derivatives.
Coupling Reactions: The benzofuran and piperidine moieties are coupled using a carbonylation reaction.
Imidazolidine-2,4-dione Formation: The final step involves the formation of the imidazolidine-2,4-dione ring through a cyclization reaction with appropriate reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[1-(7-methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The methoxy group on the benzofuran ring can be oxidized to form a hydroxyl group.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The hydrogen atoms on the piperidine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: Hydroxylated derivatives of the benzofuran ring.
Reduction: Alcohol derivatives of the carbonyl groups.
Substitution: Halogenated derivatives of the piperidine ring.
Scientific Research Applications
1-[1-(7-methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[1-(7-methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The benzofuran moiety may interact with certain enzymes or receptors, while the piperidine and imidazolidine-2,4-dione structures contribute to its overall binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(7-Methoxybenzofuran-2-carbonyl)piperidine-4-carboxamide
- 2-((1-(7-Methoxybenzofuran-2-carbonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide
- 4-((1-(7-Methoxybenzofuran-2-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one
Uniqueness
1-[1-(7-methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione is unique due to its combination of a benzofuran ring, a piperidine ring, and an imidazolidine-2,4-dione structure. This combination imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for various research and industrial applications.
Properties
IUPAC Name |
1-[1-(7-methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O5/c1-31-19-9-5-6-16-14-20(32-22(16)19)23(29)25-12-10-17(11-13-25)26-15-21(28)27(24(26)30)18-7-3-2-4-8-18/h2-9,14,17H,10-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHGKYEIDRTYMGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC(CC3)N4CC(=O)N(C4=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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